molecular formula C4H7Cl3O B047255 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate CAS No. 6001-64-5

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate

Cat. No.: B047255
CAS No.: 6001-64-5
M. Wt: 177.45 g/mol
InChI Key: OSASVXMJTNOKOY-UHFFFAOYSA-N
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Description

Chlorobutanol, also known as 1,1,1-trichloro-2-methylpropan-2-ol, is an organic compound with the molecular formula C4H7Cl3O. It is a white, volatile solid with a camphor-like odor. Chlorobutanol is commonly used as a preservative, sedative, hypnotic, and weak local anesthetic. It also possesses antibacterial and antifungal properties .

Mechanism of Action

Target of Action

The primary target of Chlorobutanol Hemihydrate is the central nervous system (CNS) . It acts as a sedative and has local anesthetic properties .

Mode of Action

Chlorobutanol Hemihydrate interacts with its targets by depressing the sensory cortex , decreasing motor activity , and producing drowsiness, sedation, and hypnosis . It also decreases the conduction velocity and induces conduction failure and automaticity within isolated ventricular muscle strips .

Biochemical Pathways

Chlorobutanol Hemihydrate affects the GABAergic neurotransmission pathway . It enhances the effect of the neurotransmitter GABA on GABA receptors, leading to increased chloride influx into the neuron, hyperpolarization, and decreased neuron excitability .

Pharmacokinetics

Given its lipophilic nature, it is likely to be well-absorbed following oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Chlorobutanol Hemihydrate’s action include reduced neuronal excitability , sedation , hypnosis , and anesthesia . It also impacts myocardial cells by acting on the cell membrane and reduces isometric tension produced by the heart .

Action Environment

Environmental factors such as pH , temperature , and ionic strength can influence the action, efficacy, and stability of Chlorobutanol Hemihydrate. For instance, it is stable under normal storage conditions but may degrade under extreme conditions .

Preparation Methods

Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in an alcoholic solution to accelerate the formation of chlorobutanol. The reaction can be summarized as follows :

CH3COCH3+CHCl3+KOHCCl3C(OH)(CH3)2+KCl+H2O\text{CH}_3\text{COCH}_3 + \text{CHCl}_3 + \text{KOH} \rightarrow \text{CCl}_3\text{C(OH)(CH}_3)_2 + \text{KCl} + \text{H}_2\text{O} CH3​COCH3​+CHCl3​+KOH→CCl3​C(OH)(CH3​)2​+KCl+H2​O

The industrial production of chlorobutanol involves similar reaction conditions but on a larger scale, often using distillation to purify the final product .

Chemical Reactions Analysis

Chlorobutanol undergoes several types of chemical reactions, including:

    Oxidation: Chlorobutanol can be oxidized to form trichloroacetic acid under strong oxidative conditions.

    Reduction: It can be reduced to form 1,1,1-trichloro-2-methylpropan-2-amine using reducing agents like lithium aluminum hydride.

    Substitution: Chlorobutanol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chlorobutanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Chlorobutanol is similar in nature to chloral hydrate, another sedative and hypnotic compound. Both compounds share similar sedative and anesthetic properties, but chlorobutanol is unique in its additional antibacterial and antifungal properties. Other similar compounds include trichloroethanol and trichloroacetic acid, which also possess chlorinated functional groups and exhibit similar chemical reactivity .

References

Properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
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InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
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Molecular Formula

C4H7Cl3O
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DSSTOX Substance ID

DTXSID1041217
Record name 1,1,1-Trichloro-2-methyl-2-propanol
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Molecular Weight

177.45 g/mol
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Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
Record name Chlorobutanol
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Boiling Point

167 °C
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Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
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Vapor Pressure

0.83 [mmHg]
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Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.
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Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS No.

57-15-8, 6001-64-5, 1320-66-7
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Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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